Hydroxy ritonavir
Description
Overview of Hydroxy Ritonavir (B1064) as a Chemical Compound
Hydroxy Ritonavir is recognized primarily as a metabolite of Ritonavir, an antiretroviral drug of the protease inhibitor class. dcchemicals.commedchemexpress.comhmdb.ca As a distinct chemical entity, it possesses a unique molecular structure and specific physicochemical properties that are subjects of study in pharmaceutical and chemical sciences. The compound is formed in the body through metabolic processes acting on the parent drug, Ritonavir. encyclopedia.pubnih.gov Specifically, it is the product of the hydroxylation of the isopropyl side chain of the Ritonavir molecule, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. encyclopedia.pubnih.gov
Its chemical formula is C37H48N6O6S2, and it has a molecular weight of 736.94 g/mol . chemscene.comscbt.comglpbio.com The compound is also identified by its CAS Number, 176655-56-4. dcchemicals.comchemscene.comscbt.com In analytical contexts, it is sometimes referred to as Ritonavir EP Impurity E, indicating its status as a recognized impurity in the European Pharmacopoeia. lgcstandards.comchemicalbook.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 176655-56-4 lgcstandards.comsigmaaldrich.com |
| Molecular Formula | C37H48N6O6S2 scbt.comglpbio.comlgcstandards.com |
| Molecular Weight | 736.94 g/mol scbt.comglpbio.comlgcstandards.com |
| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino]butanamido]-1,6-diphenylhexan-2-yl]carbamate wikipedia.org |
| Synonyms | Ritonavir EP Impurity E, Ritonavir Metabolite M2 lgcstandards.comresearchgate.net |
Historical Context within HIV Protease Inhibitor Research
The history of this compound is intrinsically linked to the development and clinical implementation of its parent compound, Ritonavir. Ritonavir was discovered by Abbott Laboratories as part of an intensive research effort in the late 1980s and early 1990s to develop inhibitors for the HIV protease enzyme, a critical component in the viral replication cycle. nih.govresearchgate.nettheinventors.org This research was a cornerstone of structure-based drug design, leading to a new class of highly effective antiretroviral drugs. wikipedia.org
Ritonavir received approval from the U.S. Food and Drug Administration (FDA) in 1996 and became a key component of highly active antiretroviral therapy (HAART). wikipedia.orgpharmafocuseurope.comnih.gov Following its introduction, extensive post-marketing studies were conducted to understand its pharmacokinetics and metabolism. It was during these metabolic studies that this compound was identified as one of the major metabolites. encyclopedia.pubnih.gov Researchers investigating how the human body processes Ritonavir found that it undergoes several biotransformations, with hydroxylation being a significant pathway. nih.govresearchgate.net The discovery of this compound was, therefore, not the result of a direct search for a new therapeutic agent, but a crucial finding in the comprehensive profiling of Ritonavir's behavior in vivo.
Current Role in Medicinal Chemistry and Drug Discovery
In contemporary medicinal chemistry and drug discovery, this compound serves several important, albeit non-therapeutic, roles. Its primary utility is as a reference standard for analytical and metabolic studies. lgcstandards.com
The quantification of this compound is essential in pharmacokinetic studies of Ritonavir to create a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Understanding the rate and extent of its formation helps researchers evaluate the metabolic pathways of Ritonavir.
Furthermore, because Ritonavir is a potent inhibitor of the CYP3A4 enzyme, it is widely used as a pharmacokinetic enhancer, or "booster," for other drugs that are metabolized by this enzyme. nih.govpatsnap.com In this context, studying the levels of this compound can provide insights into the activity of the CYP3A4 enzyme and the potential for drug-drug interactions. The presence and concentration of this metabolite can serve as a biomarker for the metabolic activity of the enzyme system responsible for both its formation and the metabolism of co-administered drugs. encyclopedia.pub
This compound is also used in the development and validation of analytical methods designed to assess the purity of Ritonavir active pharmaceutical ingredients (APIs) and finished drug products. glpbio.com As a known metabolite and potential impurity, its detection and quantification are important for quality control in the pharmaceutical industry. chemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDZMPJHBBTNZ-QJANCWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170167 | |
| Record name | Hydroxyritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-56-4 | |
| Record name | 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176655-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYRITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Transformations
Synthetic Pathways to the Hydroxy-Amine Core of Ritonavir (B1064) and Lopinavir
Key research has focused on developing convergent and stereoselective routes to assemble the hydroxy-amine core. These methods often leverage catalytic processes and chiral auxiliaries to control the formation of stereocenters.
Directed Reductive Amination of β-Hydroxy-ketones
A highly effective approach involves the directed reductive amination of β-hydroxy-ketones. This method allows for the stereoselective preparation of 1,3-syn-amino alcohols, a crucial step in building the Ritonavir and Lopinavir core structures acs.orgorganic-chemistry.orgnih.gov.
The directed reductive amination protocol utilizes β-hydroxy-ketones as starting materials. The reaction proceeds via an intermediate imino alcohol, which is coordinated by a Lewis acid. This coordination directs the subsequent reduction step, leading to the formation of the desired 1,3-syn-amino alcohol with high diastereoselectivity acs.orgorganic-chemistry.org. This strategy has been instrumental in achieving highly convergent syntheses of the target molecules acs.orgorganic-chemistry.org.
A notable advancement in this area is the use of titanium(IV) isopropoxide (Ti(iOPr)4) as a Lewis acid catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent acs.orgorganic-chemistry.orgthieme-connect.deresearchgate.net. Ti(iOPr)4 plays a crucial role in coordinating the intermediate imino alcohol, thereby directing the stereochemical outcome of the reduction. PMHS, a readily available and cost-effective siloxane polymer, serves as an efficient hydride source acs.orgorganic-chemistry.orgthieme-connect.debiomedpharmajournal.org. This combination offers an operationally simple and effective method for synthesizing the hydroxy-amine core acs.orgorganic-chemistry.org.
Table 1: Directed Reductive Amination of β-Hydroxy-ketones
| Starting Material (β-Hydroxy-ketone) | Reagents/Conditions | Product (1,3-syn-Amino Alcohol) | Yield | Diastereoselectivity | References |
| Various β-hydroxy-ketones | Ti(iOPr)4, PMHS, Amine | 1,3-syn-Amino Alcohols | Good | High | acs.orgorganic-chemistry.org |
| Acyclic/Cyclic/Aromatic/Heteroaromatic | Ti(iOPr)4, PMHS, Amine | Corresponding Amino Alcohols | Good | Good | acs.orgorganic-chemistry.org |
Asymmetric Aldol (B89426) Reductive Amination Sequences
The directed reductive amination methodology has been further extended to asymmetric aldol reductive amination sequences acs.orgorganic-chemistry.org. This integrated approach allows for a highly convergent synthesis of the hydroxy-amine core of Ritonavir and Lopinavir. The chiral β-hydroxy-ketone precursors are often prepared via established asymmetric aldol methodologies, providing a robust route to the desired stereochemistry organic-chemistry.org.
Alternative Approaches to Hydroxyethylene Dipeptide Isosteres
Beyond reductive amination, other synthetic strategies have been explored to access the hydroxyethylene dipeptide isostere core. These methods often involve different key transformations to build the chiral framework.
One such alternative approach involves the regioselective reduction of amino acid-derived epoxyalcohols rsc.orgrsc.orgresearchgate.netnih.gov. This strategy allows for the stereoselective synthesis of the diaminoalcohol core of Ritonavir. The epoxyalcohols serve as key intermediates, and their regioselective ring-opening, often with hydride reagents like Red-Al, leads to the formation of diols, which can then be further elaborated into the desired isosteres rsc.orgrsc.orgresearchgate.netnih.gov. This method has been demonstrated to provide access to both the (S,S,S) and (S,R,S) epimers of the Ritonavir core rsc.orgnih.gov.
Table 2: Epoxyalcohol Route to Hydroxyethylene Dipeptide Isosteres
| Intermediate (Epoxyalcohol) | Key Transformation | Product (Diaminoalcohol Core) | Stereochemistry | References |
| Amino acid-derived epoxyalcohol | Regioselective reduction (Red-Al) | 1,4-diamino-2-hydroxybutanes | (S,S,S) or (S,R,S) | rsc.orgrsc.orgresearchgate.netnih.gov |
| Phenylalanine-derived epoxyalcohol | Reductive cleavage with Red-Al | Boc-protected aminodiol | Specific | rsc.org |
Compound List
Ritonavir
Lopinavir
β-Hydroxy-ketones
1,3-syn-Amino Alcohols
Ti(iOPr)4 (Titanium(IV) isopropoxide)
PMHS (Polymethylhydrosiloxane)
Imino alcohol
Amino acid-derived epoxyalcohols
1,4-diamino-2-hydroxybutanes
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)
Dipeptide Isosteres
Hydroxyethylene Dipeptide Isosteres
HIV-1 protease inhibitors
Phenylalanine
Boc-protected aminodiol
Sharpless Asymmetric Hydroxylation as a Key Step
The Sharpless asymmetric dihydroxylation (AD) reaction has been identified as a pivotal step in the enantioselective synthesis of the dipeptide isostere, a fundamental building block of Ritonavir and related protease inhibitors like Lopinavir researchgate.netnih.govrsc.org. This catalytic reaction allows for the precise introduction of hydroxyl groups with controlled stereochemistry, which is critical for the biological activity of the final compound nih.gov. The (4S)-configuration of the hydroxy group within the Ritonavir isostere is particularly important for its potent enzyme inhibitory properties nih.gov. This method provides access to a diverse range of protease inhibitors by enabling the synthesis of molecules with designed functionalities, starting from readily available precursors nih.gov.
Reduction of Enaminones for Diamino Alcohol Core Production
A critical intermediate in the synthesis of Ritonavir is its diamino alcohol core. A practical and scalable method for producing this core involves the stereoselective reduction of enaminones acs.orgacs.orgresearchgate.net. This process typically employs a two-step reduction sequence: first, the enamine moiety is reduced using a borane-sulfonate derivative, followed by the reduction of the ketone to yield the desired diamino alcohol acs.orgacs.org. Optimization of these reduction conditions has led to significant improvements in diastereoselectivity, achieving ratios as high as 14:1 for the acyclic 1,4-stereoinduction and 84% diastereoselectivity for the target diamino alcohol acs.orgacs.org. This methodology has proven effective for producing multikilogram quantities of the core structure, demonstrating its utility in large-scale pharmaceutical manufacturing acs.orgacs.orgresearchgate.net.
Synthesis of Novel Molecular Scaffolds Containing the Ritonavir Core
Beyond the direct synthesis of Ritonavir, research efforts have also focused on utilizing the Ritonavir core structure to develop novel molecular scaffolds. These efforts aim to create new chemical entities with potential antiviral activities, exploring modifications and extensions of the established Ritonavir framework nih.gov. By incorporating the Ritonavir core into new designs, researchers seek to identify lead compounds for therapeutic applications, including against emerging viral threats nih.gov.
Identification and Characterization of Hydroxy Ritonavir Metabolites
Metabolomic Profiling of Ritonavir and its Hydroxylated Forms
Metabolomic profiling techniques, primarily employing liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in identifying and characterizing the diverse array of Ritonavir metabolites nih.govnih.govresearchgate.net. These studies have revealed numerous metabolites, including novel compounds not previously described nih.govnih.gov. Hydroxylated metabolites, such as this compound, are consistently identified during these profiling efforts, providing insights into the metabolic pathways mediated by enzymes like cytochrome P450 (CYP) drugbank.comnih.govnih.gov.
Novel Metabolite Identification and Proposed Bioactivation Pathways
Advanced metabolomic screening has identified a substantial number of Ritonavir metabolites, with a significant portion being novel nih.govnih.gov. These novel metabolites include various conjugated forms (e.g., glycine, N-acetylcysteine) and ring-opened products nih.govnih.gov. Based on the structures of these newly identified metabolites, researchers have proposed several bioactivation pathways for Ritonavir, which may involve processes such as sulfation and epoxidation nih.govnih.gov. The cytochrome P450 enzyme CYP3A has been implicated in the formation of four of these proposed bioactivation pathways nih.govnih.gov. Understanding these pathways is crucial for elucidating potential mechanisms of Ritonavir-associated toxicity.
Stereochemistry and its Significance in Synthesis
Stereochemistry is a fundamental aspect of Ritonavir's synthesis, directly influencing its biological activity and efficacy nih.govnumberanalytics.comnumberanalytics.com. The Ritonavir molecule contains multiple chiral centers, and the precise spatial arrangement of atoms is critical for its interaction with the HIV protease enzyme.
The synthesis of the diamino alcohol core, a key component of Ritonavir, relies heavily on stereoselective methods to establish the correct configurations at its chiral centers researchgate.netnih.govacs.orgacs.orgwikipedia.org. For instance, the use of chiral starting materials derived from amino acids, such as L-phenylalanine, ensures the retention of absolute stereochemistry throughout the synthesis nih.govwikipedia.org. The Sharpless asymmetric dihydroxylation, as mentioned earlier, is a prime example of a reaction that introduces chirality with high enantioselectivity, essential for generating the correct stereoisomer of the dipeptide isostere nih.gov. The specific stereochemistry, particularly the (2S,3S,5S) configuration of the diamino alcohol core, is vital for the drug's potency and its ability to inhibit the HIV protease nih.govacs.orgwikipedia.orgcaymanchem.com. Any deviation in stereochemistry can significantly impact the molecule's binding affinity and therapeutic effectiveness numberanalytics.comnumberanalytics.com.
Impact of Side-Group Stereochemistry on Molecular Interactions
The stereochemistry of Ritonavir's side groups significantly influences its interaction with biological targets, such as the HIV-1 protease and cytochrome P450 3A4 (CYP3A4). While Ritonavir was initially developed as an HIV-1 protease inhibitor, its potent inhibition of CYP3A4 has led to its widespread use as a pharmacokinetic enhancer.
Studies on Ritonavir analogues have revealed that the binding affinity and inhibitory potency towards CYP3A4 are influenced by the stereochemistry of its R1 and R2 side groups, alongside factors like hydrophobicity and linker length mdpi.comnih.govacs.org. While CYP3A4 exhibits only a weak discrimination between different stereochemical configurations of these side groups, modifications to linker lengths and backbone composition have demonstrated a more pronounced effect on binding and inhibitory strength nih.govacs.org. For instance, analogues with an ethyl-pyridyl linker generally showed improved binding affinity and inhibitory potency compared to those with a methyl-pyridyl linker nih.govacs.org. Ritonavir itself exhibits a high binding affinity to CYP3A4, with a spectral dissociation constant (Ks) of 0.019 μM and an inhibitory concentration (IC50) of 0.13 μM nih.govacs.org.
In the context of HIV-1 protease inhibition, while specific data for Ritonavir's side-group stereochemistry's direct impact on binding dynamics are complex, studies on related inhibitors suggest that optimal stereochemistry is crucial for favorable hydrophobic contacts within the enzyme's active site nih.gov. Molecular dynamics simulations indicate that Ritonavir's dissociation from HIV-1 protease involves significant protein conformational changes and interactions with residues associated with drug resistance, suggesting that its stereochemistry dictates specific binding modes and dynamics nih.gov.
Diastereoselectivity in Synthesis of the Diamino Alcohol Core
The synthesis of the diamino alcohol core, a critical chiral fragment of Ritonavir, has been a focal point of synthetic chemistry research due to the need for high diastereoselectivity. Several methodologies have been developed to achieve this, often starting from chiral precursors like L-phenylalanine.
One prominent approach involves the reduction of an enaminone precursor, (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. A two-step reduction sequence, employing a borane-sulfonate derivative for enamine reduction followed by sodium borohydride (B1222165) for ketone reduction, yields the desired (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane with an impressive 84% diastereoselectivity and a 14:1 acyclic 1,4 stereoinduction ratio acs.orgacs.org. This method has proven scalable for multikilogram production.
Another strategy utilizes a pinacol (B44631) coupling reaction of an aldehyde derived from phenylalanine, followed by epoxide formation and reduction, to yield the (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, preserving the stereochemistry from the amino acid precursor wikipedia.org. Furthermore, directed reductive amination of β-hydroxy-ketones using titanium isopropoxide and polymethylhydrosiloxane (PMHS) has been employed for a convergent synthesis of the hydroxy-amine core, achieving stereoselective preparation of 1,3-syn-amino alcohols researchgate.netacs.org.
A patent literature describes a synthesis starting from L-phenylalanine, involving its benzylation, condensation with acetonitrile (B52724), addition with benzyl (B1604629) magnesium chloride, and sequential reduction steps using sodium borohydride in combination with methanesulfonic acid and trifluoroacetic acid, respectively. This process, utilizing a chiral inducer, aims to produce the stereoselective dibenzylamino-3-hydroxy-5-amino-1,6-diphenylhexane intermediate with high diastereomeric excess google.com.
The development of these stereoselective synthetic routes is crucial for the efficient and cost-effective production of Ritonavir, ensuring the correct stereochemical configuration necessary for its pharmacological activity.
Metabolism and Biotransformation Pathways
Primary Metabolic Pathways of Ritonavir (B1064) Leading to Hydroxy Ritonavir
Ritonavir is extensively metabolized in the liver, with the CYP3A subfamily being the dominant enzyme system responsible for its biotransformation encyclopedia.pubpnas.orgmdpi.comnih.govresearchgate.net.
Bioactivation Pathways Involving Hydroxylation
Ritonavir is known to be a mechanism-based inactivator of CYP enzymes, particularly CYP3A4. This inactivation is often associated with the formation of reactive intermediates during its metabolism, which can then covalently bind to the enzyme mdpi.comnih.govresearchgate.net. While this compound itself is not typically described as the reactive intermediate, the metabolic pathways leading to its formation, or subsequent metabolic steps involving hydroxylated intermediates, can potentially generate such species mdpi.comnih.gov.
The bioactivation of Ritonavir is thought to involve its conversion into reactive intermediates, which can lead to the irreversible inactivation of CYP enzymes mdpi.comnih.govresearchgate.net. These proposed mechanisms include the formation of a metabolic intermediate complex (MIC), covalent binding of a reactive intermediate to the CYP apoprotein, heme destruction, or tight ligation of unchanged Ritonavir to the heme iron mdpi.comresearchgate.net. Specifically, it has been suggested that a fragment containing the isopropyl-thiazole group might be involved in the formation of a reactive intermediate that inactivates CYP3A mdpi.comnih.gov.
CYP3A enzymes, particularly CYP3A4, play a crucial role in the bioactivation of Ritonavir, leading to its potent mechanism-based inhibition of these enzymes mdpi.comnih.govresearchgate.net. Studies using Cyp3a-null mice have confirmed the involvement of CYP3A in several bioactivation pathways of Ritonavir nih.gov. This inactivation mechanism is a key factor in Ritonavir's ability to boost the pharmacokinetic exposure of co-administered drugs metabolized by CYP3A encyclopedia.pubpnas.orgmdpi.comresearchgate.net.
Enzyme Kinetics and Inhibition
Ritonavir exhibits complex enzyme kinetics when interacting with CYP enzymes, characterized by low affinity (low Km) and mechanism-based inactivation encyclopedia.pubpnas.orgmdpi.comnih.gov.
Table 1: Ritonavir Metabolism by Cytochrome P450 Enzymes
| Enzyme | Primary Metabolic Pathway(s) Involving Hydroxylation | Km (µM) | Vmax (nmol/min/nmol CYP) |
| CYP3A4 | Hydroxylation of isopropyl side chain (M2) | 0.05–0.1 | 0.68 (for Indinavir)¹; 1–1.4 (for Ritonavir)² |
| CYP3A5 | Hydroxylation of isopropyl side chain (M2) | 0.05–0.07 | 1–1.4 (for Ritonavir)² |
| CYP2D6 | Hydroxylation of isopropyl side chain (M2) | 10 | Not specified |
| CYP2J2 | Hydroxylation (potentially at different sites) | Not specified | Not specified |
¹ Vmax value is for Indinavir metabolism by CYP3A4, as specific Vmax for Ritonavir hydroxylation by CYP3A4 was not consistently reported in the same studies. ² Vmax values for Ritonavir metabolism by expressed CYP3A4/5.
Ritonavir is a potent inhibitor of CYP3A enzymes, with low inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) encyclopedia.pubresearchgate.netacs.org. This potent inhibition is often time- and concentration-dependent, indicative of mechanism-based inactivation nih.govacs.org.
Table 2: Ritonavir Inhibition of Cytochrome P450 Enzymes
| Enzyme | Inhibition Parameter | Value | Reference |
| CYP3A4 | Ki | 0.019 µM | encyclopedia.pubmdpi.com |
| CYP3A4 | IC50 | 0.034 µM | encyclopedia.pubmdpi.com |
| CYP3A4 | IC50 | 0.05–1.4 mg/ml | researchgate.net |
| CYP3A4 | Apparent inactivation rate constant (k_inact) | 0.135 min⁻¹ | nih.gov |
| CYP3A5 | Apparent inactivation rate constant (k_inact) | 0.078 min⁻¹ | nih.gov |
| CYP2D6 | IC50 | 1.75 mg/ml | researchgate.net |
| CYP3A7 | Ki | 0.392 µM | acs.org |
| CYP3A7 | k_inact | 0.119 min⁻¹ | acs.org |
The potent inhibition of CYP3A by Ritonavir, often through mechanism-based inactivation, is a critical aspect of its pharmacological action, enabling the pharmacokinetic boosting of other drugs.
Mechanism-Based Inactivation of CYP3A4 by Ritonavir
Ritonavir is recognized as a potent mechanism-based inactivator of CYP3A4, irreversibly blocking the enzyme's activity encyclopedia.pubnih.govnih.govpsu.edu. This mechanism-based inactivation (MBI) is characterized by a time-dependent process where the enzyme metabolizes the inhibitor into a reactive species that then covalently binds to or otherwise permanently inactivates the enzyme nih.govnih.govpsu.edu.
Several proposed mechanisms contribute to Ritonavir's inactivation of CYP3A4:
Metabolic-Intermediate Complex (MIC) Formation: Ritonavir can form a complex with the heme group of CYP3A4, potentially after metabolic activation, leading to tight coordination and inactivation nih.govnih.govpsu.edu.
Heme Ligation: Ritonavir acts as a Type II ligand, binding directly and irreversibly to the heme iron via its thiazole (B1198619) nitrogen. This binding lowers the protein's redox potential, hindering its reduction by cytochrome P450 reductase (CPR) and thus inhibiting its catalytic function drugbank.comnih.govpsu.edupnas.org.
Heme Destruction: Evidence suggests that Ritonavir can also lead to the destruction of the heme prosthetic group, which can result in the modification of the apoprotein nih.govnih.govpsu.edu.
Covalent Adduct Formation: Ritonavir can be activated by CYP3A4 to form reactive intermediates that covalently bind to the CYP3A4 apoprotein, with specific binding to Lys257 identified in some studies nih.govnih.govpsu.edu.
Table 2: Kinetic Parameters and Binding Characteristics of Ritonavir with CYP3A4
| Parameter | Value | Notes | Reference |
| Apparent KM (recombinant CYP3A4) | 0.1–0.5 µM | Indicates affinity for metabolic turnover. | encyclopedia.pubnih.govpnas.org |
| IC50 (BFC debenzylation activity) | ~0.13 µM | Potency of inhibition. | nih.gov |
| Ks (dissociation constant) | 0.019 µM | Reflects binding affinity to the enzyme. | nih.gov |
| Covalent Binding Stoichiometry | 0.93 ± 0.04 mol bound/mol inactivated | Moles of Ritonavir bound per mole of inactivated CYP3A4. | psu.edu |
Impact of Hydroxyl Group on CYP3A4 Inactivation
The role of specific functional groups, such as hydroxyl groups, in the interaction of Ritonavir and its analogues with CYP3A4 is a critical area of investigation for understanding structure-activity relationships (SARs) in enzyme inhibition mdpi.commdpi.comresearchgate.netnih.gov. Ritonavir itself contains a central hydroxyl group, and its metabolite M2 is a hydroxylated derivative (this compound) encyclopedia.pubnih.govresearchgate.net.
Studies involving rationally designed Ritonavir analogues have demonstrated that structural modifications can significantly influence binding affinity and inhibitory potency towards CYP3A4 mdpi.commdpi.comresearchgate.netnih.gov. For instance, alterations to the backbone composition, including the presence or absence of hydroxyl groups, have been shown to impact the strength of interaction with the enzyme mdpi.comresearchgate.net. Cobicistat, a derivative of Ritonavir used as a pharmacokinetic booster, notably lacks the backbone hydroxyl group present in Ritonavir mdpi.com.
While direct comparative inactivation data specifically for this compound (M2) versus parent Ritonavir is not extensively detailed in the provided literature, the broader SAR studies suggest that the precise positioning and presence of functional groups like hydroxyls are integral to the molecule's ability to bind effectively to CYP3A4's active site and potentially undergo metabolic activation or direct inactivation mdpi.comnih.gov. The phenyl side-group configuration, which can be influenced by the presence or absence of the central hydroxyl group, also plays a role in these interactions mdpi.comresearchgate.net. These findings underscore the importance of the hydroxyl group, both in the parent compound and its metabolites, in modulating the interaction with and inactivation of CYP3A4.
Compound Names Mentioned:
Ritonavir
this compound (Metabolite M2)
Cobicistat
N-ritonavir (Metabolite M1)
CYP3A4 (Cytochrome P450 3A4)
CYP3A5 (Cytochrome P450 3A5)
CYP2D6 (Cytochrome P450 2D6)
Cytochrome P450 Reductase (CPR)
Albendazole
Albendazole sulfoxide (B87167)
Alectinib
Alprazolam
Abemaciclib
Abiraterone
Abrocitinib
Fentanyl
Midazolam
Lidocaine
Amiodarone
Paritaprevir
Structure Activity Relationships and Molecular Interactions
Structural Attributes for Potent CYP3A4 Inhibition
Ritonavir (B1064) is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. Its efficacy as a CYP3A4 inhibitor is attributed to specific structural features that facilitate strong binding and interaction with the enzyme's active site researchgate.netnih.govpnas.org.
The heme-ligating moiety is crucial for Ritonavir's potent CYP3A4 inhibition. Studies indicate that the pyridine (B92270) group within Ritonavir acts as the primary heme-ligating group, forming a strong bond with the heme iron in the CYP3A4 active site pnas.orgnih.govescholarship.org. This interaction is characterized as a Type II ligand binding, where the nitrogen atom of the pyridine ring coordinates with the heme iron pnas.orgescholarship.orgnih.gov. This coordination is essential for reducing the heme's redox potential, thereby preventing its reduction by cytochrome P450 reductase and effectively blocking enzyme activity pnas.orgescholarship.orgnih.gov. Minimizing steric constraints around this heme-ligating moiety is critical for strengthening heme coordination and enhancing inhibitory potency nih.gov.
The structure-activity relationship (SAR) studies on Ritonavir analogues reveal that both the stereochemistry of side groups and the spacing of head groups significantly influence CYP3A4 inhibitory strength researchgate.netnih.govnih.gov.
Side-Group Stereochemistry: While CYP3A4 shows some preference, it generally discriminates weakly between different side-group configurations. However, specific stereoisomers, such as the R/S configuration, have been found to be more favorable for binding nih.govnih.gov.
Head-Group Spacing: The length and flexibility of the linker between the heme-ligating moiety and the side groups are critical. Elongating the head-group linker by one atom (e.g., from pyridyl-ethyl to pyridyl-propyl) has been shown to markedly improve binding affinity (Ks) and inhibitory potency (IC50) researchgate.netmdpi.com. Conversely, a two-atom linker extension can lead to a decrease in binding and inhibitory strength, likely due to spatial or conformational constraints mdpi.com.
Studies on Ritonavir analogues highlight that increased hydrophobicity and size of side groups, such as replacing a phenyl ring with a naphthalene (B1677914) ring, can lead to tighter binding and more potent inhibition of CYP3A4 escholarship.org. Furthermore, the interaction with Ser119 in the CYP3A4 active site, involving hydrogen bonding, is a prerequisite for potent inhibition, with Ritonavir accepting an H-bond from Ser119, while some analogues donate one escholarship.orgescholarship.orgnih.gov.
Molecular Docking and Dynamics Simulations of Hydroxy Ritonavir Analogues
Molecular docking and dynamics simulations have been employed to understand the binding modes and interactions of Ritonavir and its analogues with CYP3A4 researchgate.netmdpi.comnih.govnih.govacs.orgresearchgate.netnih.govtandfonline.commdpi.com. These computational methods provide insights into how structural modifications affect binding affinity and inhibitory potency.
Studies on Ritonavir analogues have used these techniques to explore the impact of varying side-group stereochemistry, head-group spacing, and backbone composition on their interaction with CYP3A4 researchgate.netresearchgate.netnih.govmdpi.com. For instance, molecular dynamics (MD) simulations help to assess the stability and conformational changes of protein-ligand complexes, revealing key residues involved in binding mdpi.comnih.govnih.govacs.orgtandfonline.commdpi.com. These simulations can also elucidate the pathways of ligand binding and unbinding, highlighting the dynamic nature of these interactions mdpi.comnih.gov. For example, Ritonavir's binding to HIV protease involves conformational changes of the protease's flexible flaps, suggesting an induced-fit mechanism mdpi.comnih.gov.
Binding to HIV Protease Active Site
Ritonavir is fundamentally an HIV protease inhibitor, designed to fit the C2-symmetry of the HIV protease binding site wikipedia.orgnih.govnih.gov. HIV protease is essential for the virus's life cycle, catalyzing the cleavage of viral polyproteins into functional proteins, which are necessary for the formation of new, infectious viral particles wikipedia.orgnih.govnih.govdrugbank.com.
Ritonavir binds to the active site of HIV protease, preventing this critical cleavage process wikipedia.orgnih.govdrugbank.com. The mechanism involves mimicking the substrate's transition state, with the inhibitor's hydroxyl group forming hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site nih.govnih.gov. This binding disrupts the formation of mature, infectious viral particles, thereby inhibiting viral replication nih.govdrugbank.com.
Preclinical Research and Investigational Studies
In Vitro Antiviral Activity Assessments
While specific in vitro antiviral activity data for Hydroxy Ritonavir (B1064) itself is not extensively detailed in the provided search results, Ritonavir's potent in vitro activity against HIV protease has been well-established, with an EC₅₀ of 0.02 μM reported in preclinical development studies acs.orgresearchgate.net. Research has indicated that certain modifications to Ritonavir, such as the removal of a central hydroxyl group, can markedly reduce HIV protease activity while maintaining CYP3A4 inhibition activity nih.gov. This suggests that the hydroxyl group's presence or modification can influence the compound's direct antiviral efficacy.
Evaluation in Animal Models
Studies involving animal models have been crucial in understanding the pharmacokinetic properties and potential therapeutic effects of Ritonavir and its related compounds. Research has shown that Ritonavir can correct certain neurophysiological phenotypes in mouse models, demonstrating potential therapeutic applications beyond its primary antiviral role nih.gov. The pharmacokinetic profiles of Ritonavir after oral administration have been studied in various species, highlighting its high and sustained plasma concentrations acs.orgresearchgate.net.
Metabolomic analysis in mice has been employed to understand the metabolic pathways of drugs like Ritonavir. While specific metabolomic studies focusing solely on Hydroxy Ritonavir in mice are not explicitly detailed in the provided snippets, the general metabolism of Ritonavir by CYP3A4 and CYP3A5 has been investigated nih.gov. This compound is identified as a metabolite of Ritonavir, indicating its formation within biological systems, including potentially in mice medchemexpress.comdrugbank.com.
Studies on Oxidative Stress and Cytoprotection
Information regarding specific studies on this compound's role in oxidative stress and cytoprotection is not directly available in the provided search results. However, research into HIV protease inhibitors has explored various mechanisms of action and off-target effects.
Exploration of Ritonavir Analogues for Specific Enzyme Inhibition
The development of Ritonavir involved systematic structure-activity studies aimed at optimizing its properties, including decreasing the rate of hepatic metabolism and enhancing chemical stability acs.orgresearchgate.net. Analogues were investigated to improve pharmacokinetic properties. For instance, the replacement of pyridyl groups with thiazoles in Ritonavir's structure contributed to increased chemical stability toward oxidation while maintaining aqueous solubility acs.orgresearchgate.net. Research has also explored modifications to Ritonavir, such as the removal of hydroxyl groups, to understand their impact on enzyme inhibition activity, specifically concerning CYP3A4 inhibition nih.gov. This line of research is critical for designing new compounds or understanding the functional roles of different structural features in enzyme inhibition.
Future Research Directions
Deeper Elucidation of Bioactivation Mechanisms and Toxicity Linkages
Ritonavir (B1064) (RTV) is known to undergo metabolic bioactivation, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This process can lead to the formation of reactive metabolites, which have been implicated in drug-induced toxicities, including hepatotoxicity nih.govnih.govresearchgate.netjci.orgmdpi.comnih.gov. While these studies primarily focus on Ritonavir itself, the bioactivation pathways of its major metabolites, such as Hydroxy Ritonavir, warrant specific investigation.
Future research should aim to:
Identify and characterize specific bioactivation pathways of this compound: This involves determining how this compound is further metabolized and whether these metabolic transformations generate reactive intermediates. Studies could utilize in vitro systems such as human liver microsomes, recombinant CYP enzymes, and cell-based assays.
Determine the formation of reactive metabolites: Research should focus on identifying if this compound itself forms reactive species, such as electrophilic intermediates or species capable of covalent binding to cellular macromolecules like proteins or DNA. Techniques such as glutathione (B108866) trapping and mass spectrometry are essential for this.
Investigate the linkage to specific toxicities: Once potential reactive metabolites of this compound are identified, their role in mediating specific toxic effects, such as cellular damage, oxidative stress, or organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity), needs to be elucidated. Comparative studies with Ritonavir and its other metabolites could provide valuable insights.
Elucidate the role of specific enzymes: Further research is needed to pinpoint the exact CYP isoforms and other enzymes involved in the bioactivation of this compound and to understand how genetic polymorphisms or drug-drug interactions affecting these enzymes might influence its metabolic fate and toxicity profile.
Further Studies on Structure-Activity Relationships for Targeted Enzyme Modulation
Ritonavir is recognized for its potent inhibition of CYP3A4 and, to a lesser extent, CYP2D6 nih.govnih.govresearchgate.netasm.orgmdpi.com. Notably, studies have indicated that "Ritonavir hydroxy impurity," which refers to this compound, also exhibits inhibitory effects on CYP2D6 and CYP3A4/5 nih.gov. Understanding the structure-activity relationships (SAR) of this compound is critical for designing modified analogues with improved or targeted enzyme modulation properties.
Future research should focus on:
Systematic SAR exploration: Investigating how structural modifications to this compound affect its affinity and inhibitory potency towards various drug-metabolizing enzymes, particularly CYP isoforms. This could involve synthesizing and testing a series of this compound analogues.
Targeted enzyme modulation: Identifying specific structural features that confer selectivity for certain CYP enzymes. This could lead to the development of compounds that can selectively inhibit or induce specific enzymes, offering greater control over drug-drug interactions or therapeutic effects.
Reducing bioactivation potential: Research could explore how structural alterations might reduce the propensity of this compound or its derivatives to form reactive metabolites, thereby potentially leading to safer compounds with a reduced risk of toxicity. This involves correlating structural changes with bioactivation assays and toxicity endpoints.
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The metabolism of Ritonavir is complex, yielding numerous metabolites, including this compound nih.govnih.govmdpi.com. While analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) have been employed to identify and quantify these metabolites plos.orgresearchgate.net, comprehensive profiling, especially for transient reactive metabolites, remains a challenge.
Future research should focus on:
Enhanced sensitivity and specificity: Developing and validating highly sensitive and specific analytical methods for the comprehensive detection and quantification of this compound and its metabolites in complex biological matrices (e.g., plasma, urine, liver microsomes). This includes optimizing LC-MS/MS methods. For instance, specific LC-MS/MS transitions for this compound have been reported, such as m/z 737.5→312.2 plos.org.
Advanced metabolomic approaches: Employing cutting-edge metabolomic strategies, including high-resolution mass spectrometry (HRMS), ion mobility spectrometry-mass spectrometry (IMS-MS), and potentially hyphenated techniques like LC-NMR, to identify novel, low-abundance, or transient metabolites, including reactive intermediates.
Structural elucidation of metabolites: Utilizing advanced spectroscopic and spectrometric techniques for the detailed structural characterization of identified metabolites, which is crucial for understanding their formation pathways and biological activities.
Table 1: Analytical Characterization of this compound
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key LC-MS/MS Transition (m/z) | Reference |
|---|
Investigating Novel Therapeutic Applications Beyond Current Indications
Ritonavir is primarily utilized for its antiviral activity against HIV and as a pharmacokinetic enhancer for other drugs, including its use in combination therapies for COVID-19 mdpi.com. Emerging research also suggests that Ritonavir may possess anti-cancer properties, partly due to its ability to suppress the PI3K/AKT signaling pathway mdpi.comdovepress.com. This opens up possibilities for exploring novel therapeutic applications for Ritonavir and potentially its metabolites.
Future research should aim to:
Evaluate intrinsic pharmacological activity: Investigate whether this compound possesses any inherent biological activity that could be therapeutically beneficial. This includes assessing its effects on viral replication, enzyme inhibition, or cellular signaling pathways.
Explore anti-cancer potential: Given Ritonavir's demonstrated effects on pathways like PI3K/AKT, research could explore if this compound exhibits similar or distinct anti-cancer activities. This could involve screening this compound in various cancer cell lines and investigating its impact on key oncogenic pathways.
Develop novel therapeutic agents: Based on the structural features of this compound, medicinal chemistry efforts could focus on synthesizing derivatives with enhanced or novel therapeutic properties, potentially targeting diseases beyond viral infections or cancer.
Compound Names Mentioned:
Ritonavir
this compound
Q & A
Q. What pharmacokinetic (PK) principles are critical for designing studies involving ritonavir?
Methodological Answer:
- Use physiologically based pharmacokinetic (PBPK) models to integrate preclinical and clinical data. For example, a ritonavir PBPK model with first-order absorption was validated using Simcyp, achieving predictions of AUC and Cmax within ±20% of observed values .
- Incorporate drug interaction (DDI) studies early, as ritonavir’s potent CYP3A4 inhibition significantly alters systemic exposure of co-administered drugs (e.g., simvastatin exposure increased 16-fold) .
Q. How does ritonavir’s CYP3A4 inhibition influence experimental design for drug interaction studies?
Methodological Answer:
- Prioritize in vitro CYP3A4 inhibition assays followed by clinical DDI trials. For instance, ritonavir increases hydroxyl bupropion (CYP2B6 substrate) formation by 6.7-fold but inhibits midazolam (CYP3A4 substrate) metabolism by 8.8-fold .
- Use historical ritonavir DDI data (e.g., from HIV protease inhibitor studies) to extrapolate risks for new combinations .
Q. What are ritonavir’s therapeutic effects beyond antiviral activity?
Methodological Answer:
- Conduct longitudinal clinical trials to assess secondary benefits. Early studies showed ritonavir reduces cardiovascular disease (CVD) risk in HIV patients, with lower CVD event reporting rates compared to first-generation protease inhibitors .
- Explore metabolic effects via lipid profiling, as ritonavir may decrease blood lipid levels and improve nutrient absorption in HIV-associated wasting syndrome .
Advanced Research Questions
Q. How can PBPK modeling be optimized to predict ritonavir’s complex drug interactions?
Methodological Answer:
- Develop dual absorption models (first-order and complex absorption) to account for formulation variability. A ritonavir/nirmatrelvir PBPK model combined preclinical data, clinical SAD/MAD studies, and formulation-specific parameters to guide dose adjustments .
- Validate models using real-world data (RWD) from pharmacovigilance databases (e.g., FAERS, VigiBase) to refine DDI predictions .
Q. What methodologies are effective for exposure-response (ER) analysis of ritonavir in viral load studies?
Methodological Answer:
- Use graphical ER analysis to correlate PK parameters (e.g., day 5 trough concentrations) with pharmacodynamic (PD) outcomes, as demonstrated in the EPIC-HR trial for nirmatrelvir/ritonavir .
- Apply non-linear mixed-effects modeling (e.g., Monolix) to quantify ritonavir’s impact on darunavir clearance and simulate DDIs under varied physiological conditions .
Q. How can environmental toxicology risks of ritonavir be assessed given limited ecotoxicology data?
Methodological Answer:
- Prioritize in silico ecotoxicity prediction tools (e.g., QSAR models) to estimate ritonavir’s environmental persistence and bioaccumulation potential. No existing studies address ritonavir’s ecotoxicological effects, highlighting a critical research gap .
- Design wastewater monitoring studies to quantify ritonavir residues in hospital effluents and assess toxicity in aquatic models (e.g., Daphnia magna) .
Q. What formulation challenges arise when incorporating ritonavir into hydroxy polymer-based delivery systems?
Methodological Answer:
- Optimize interpenetrating polymer networks (IPNs) using hydroxypropyl cellulose (HPC) or hydroxypropyl methylcellulose (HPMC) to enhance ritonavir stability. Evidence shows IPN microspheres with HPMC K100M improve controlled release in vitro .
- Validate formulations using dissolution testing, SEM imaging, and DSC to assess drug-polymer compatibility and release kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
